Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to another nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl bromoacetate with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Reaction of Ethyl Bromoacetate with 4-Methylphenylhydrazine:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazone moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cyclization Reactions: Cyclization can be induced using bases like sodium ethoxide or acids like hydrochloric acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or ketones.
Reduction Products: Reduction typically yields the corresponding amines or hydrazines.
Cyclization Products: Cyclization can result in the formation of nitrogen-containing heterocycles, such as pyrazoles or indazoles.
Scientific Research Applications
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can also participate in electrophilic reactions, further contributing to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other hydrazone derivatives and bromoacetate compounds:
Similar Compounds: Ethyl 2-bromo-(4-bromophenyl)acetate, Ethyl 2-(4-methylphenyl)hydrazinylideneacetate
Uniqueness: The presence of both the bromo and hydrazone functionalities makes it a versatile compound for various chemical transformations and applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
58670-19-2 |
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Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
ethyl 2-bromo-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChI Key |
ADMCWRCDIXAVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Br |
Origin of Product |
United States |
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